![molecular formula C15H12Cl2N2O B2771691 2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole CAS No. 202065-57-4](/img/structure/B2771691.png)
2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole
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Overview
Description
“2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole” is a chemical compound with the linear formula C14H11Cl3N2O . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole” consists of a benzimidazole core with a 2,4-dichlorophenoxy)methyl group attached to it . The exact 3D structure is not provided in the search results.Scientific Research Applications
Controlled Release of Herbicides
This compound is used in the controlled release of herbicides . The compound is intercalated into hydrotalcite nanosheets, which are then used to control the release of herbicides . This method reduces the volatilization and leaching risks of pesticides, improving their use efficiency and reducing their off-target effects .
Degradation of Herbicides
The compound is also used in the degradation of herbicides . Specifically, it is used in the oxidative degradation of 2, 4-Dichlorophenoxy acetic acid herbicide via ultrasonic-assisted in electro-activation of the persulfate system . This process results in nearly 91% removal of the herbicide .
Biologically Active Substances
2,4-Dichlorophenoxyacetic acid and its derivatives, including this compound, are widely used as biologically active substances . They interact with biological systems and can influence or modify their functions .
Nanocarrier-Based Formulations
The compound is used in nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of pesticides .
Environmental Health Science and Engineering
The compound is used in environmental health science and engineering . It is used in the development of advanced oxidation processes for the high mineralization of 2, 4-D and refractory organic pollutants .
Pesticide Transportation
The compound plays a role in pesticide transportation . Volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . The compound is used in formulations that can reduce these risks .
Mechanism of Action
Target of Action
It is known that similar compounds are often used as herbicides , suggesting that their targets may be specific enzymes or proteins in plants.
Mode of Action
Based on its structural similarity to other herbicides, it may function by disrupting normal plant growth and development .
Biochemical Pathways
Similar compounds are known to interfere with plant hormone pathways, leading to uncontrolled growth and eventually plant death .
Pharmacokinetics
It is known that similar compounds are often absorbed through the leaves and roots of plants, distributed throughout the plant tissues, metabolized in various ways, and eventually excreted .
Result of Action
Similar compounds are known to cause uncontrolled growth in plants, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the compound’s effectiveness may be affected by soil composition, temperature, and moisture levels. Additionally, the compound’s stability could be influenced by factors such as sunlight exposure and pH levels .
properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-19-13-5-3-2-4-12(13)18-15(19)9-20-14-7-6-10(16)8-11(14)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPWRUOKXVBOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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